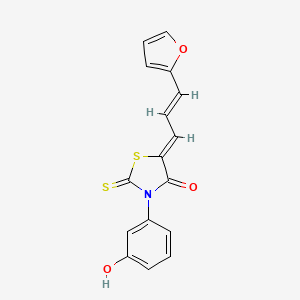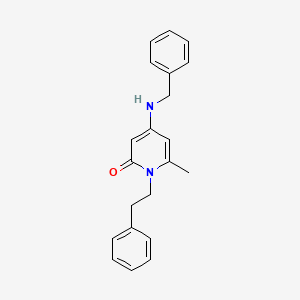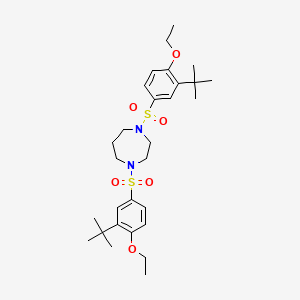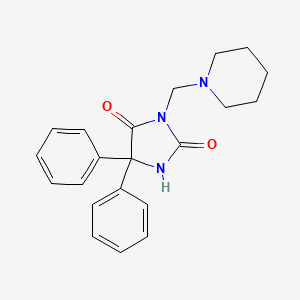
5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound features a pyrimidine ring substituted with an amino group, a methoxybenzyl group, and a methyl group, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the pyrimidine ring can be constructed through nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents like ammonia or amines under controlled conditions.
Attachment of the Methoxybenzyl Group: This step often involves a Friedel-Crafts alkylation reaction where the methoxybenzyl group is attached to the pyrimidine ring.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the methoxybenzyl group, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It may also serve as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mécanisme D'action
The mechanism of action of 5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance its binding affinity to certain molecular targets, while the amino group can participate in hydrogen bonding, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals, particularly in antifolate drugs.
4-Methoxypyrimidine: Used in the synthesis of various organic compounds.
6-Methylpyrimidine: A precursor in the synthesis of nucleotides and nucleosides.
Uniqueness
5-Pyrimidineacetamide, 6-amino-2-(4-methoxybenzyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxybenzyl and amino groups enhances its potential for diverse applications, setting it apart from other pyrimidine derivatives.
Propriétés
Numéro CAS |
64678-09-7 |
|---|---|
Formule moléculaire |
C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
2-[4-amino-2-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C15H18N4O2/c1-9-12(8-13(16)20)15(17)19-14(18-9)7-10-3-5-11(21-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,16,20)(H2,17,18,19) |
Clé InChI |
XMELPKVOJZYFJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)CC2=CC=C(C=C2)OC)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)




![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)





